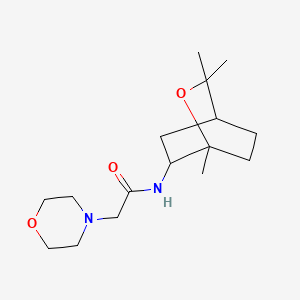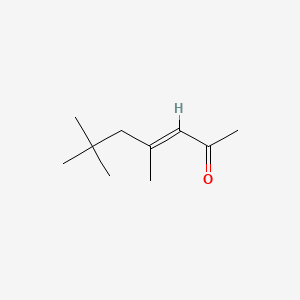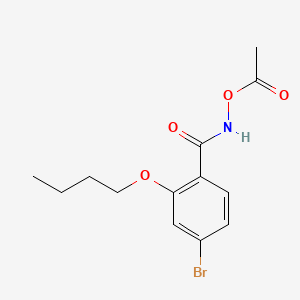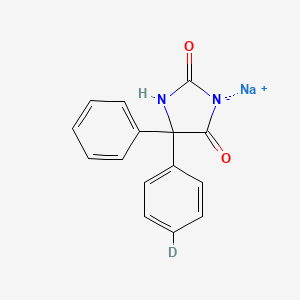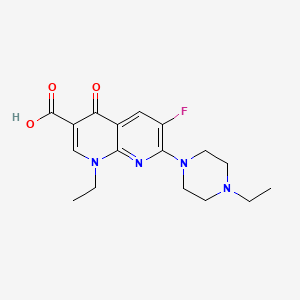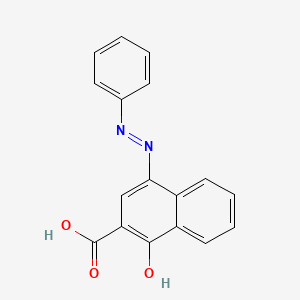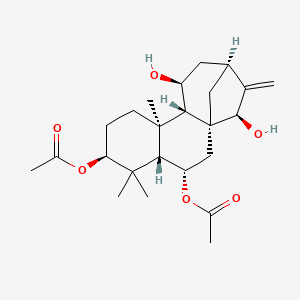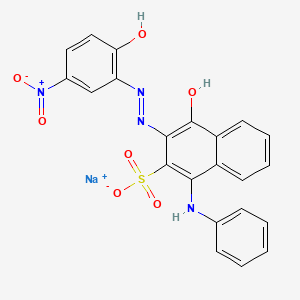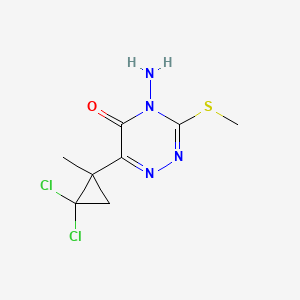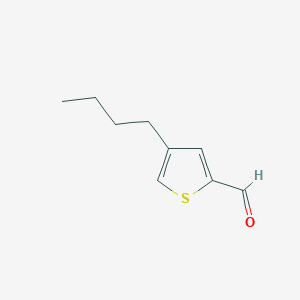
4-Butyl-2-thiophenecarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-2-thiophenecarboxaldehyde is an organosulfur compound with the molecular formula C₉H₁₂OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its versatility in various chemical reactions and its applications in different fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
4-Butyl-2-thiophenecarboxaldehyde can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where thiophene is treated with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to form 2-thiophenecarboxaldehyde. The butyl group can then be introduced via Friedel-Crafts alkylation using butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃) .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-Butyl-2-thiophenecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of the corresponding alcohol.
Substitution: The compound can participate in electrophilic substitution reactions, where the butyl group or the thiophene ring can be further functionalized.
Common Reagents and Conditions
Oxidation: KMnO₄ in an alkaline medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: AlCl₃ as a catalyst for Friedel-Crafts alkylation or acylation.
Major Products
Oxidation: 4-Butyl-2-thiophenecarboxylic acid.
Reduction: 4-Butyl-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学研究应用
4-Butyl-2-thiophenecarboxaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-butyl-2-thiophenecarboxaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
相似化合物的比较
Similar Compounds
Thiophene-2-carboxaldehyde: A simpler analog without the butyl group, used in similar applications but with different reactivity and properties.
2-Formylthiophene: Another isomer with the formyl group at a different position, affecting its chemical behavior and applications.
Uniqueness
4-Butyl-2-thiophenecarboxaldehyde is unique due to the presence of the butyl group, which enhances its lipophilicity and alters its reactivity compared to its simpler analogs. This modification can lead to improved biological activity and different physical properties, making it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
163461-01-6 |
|---|---|
分子式 |
C9H12OS |
分子量 |
168.26 g/mol |
IUPAC 名称 |
4-butylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H12OS/c1-2-3-4-8-5-9(6-10)11-7-8/h5-7H,2-4H2,1H3 |
InChI 键 |
KPBMSKNWTGNKPX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CSC(=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


